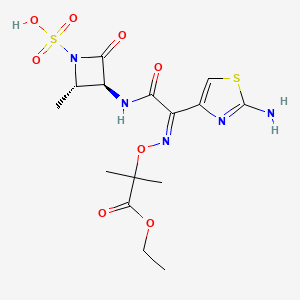

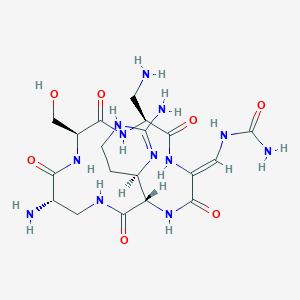

Cefprozil Impurity C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cefprozil Impurity C is a chemical compound that is used in scientific research for its various applications. It is a byproduct of the synthesis of Cefprozil, a commonly used antibiotic. This impurity has been found to have unique properties that make it useful for various scientific studies.

科学的研究の応用

1. Impurity Profiling and Characterization

The importance of determining related substances in Cefprozil, including Cefprozil Impurity C, is highlighted by research focused on the development of accurate methods for this purpose. For instance, Guo-cheng (2009) established a high-performance liquid chromatography (HPLC) method for detecting related substances in Cefprozil. This method offers a simple and accurate approach for impurity determination.

2. Advanced Analytical Techniques

Advanced analytical techniques such as capillary electrophoresis (CE) are widely used for impurity profiling in drugs like Cefprozil. Shah et al. (2021) discuss the use of various CE techniques for drug impurity profiling, highlighting their effectiveness in separating and characterizing drug-related impurities.

3. Stability and Degradation Studies

Stability studies of Cefprozil under various conditions are crucial for understanding its degradation and the formation of impurities such as Cefprozil Impurity C. Jadhav et al. (2013) developed a UV spectrophotometric method for studying the stress degradation behavior of Cefprozil, which is essential for ensuring the drug's stability and efficacy.

4. Impurity Isolation and Structural Analysis

The isolation and structural analysis of unknown degradation products, including impurities of Cefprozil, are vital for understanding the drug's stability profile. Gawande & Bothara (2014) focused on isolating and characterizing unknown degradation products of Cefprozil monohydrate using high-performance thin-layer chromatography (HPTLC), providing insights into the drug's stability under various conditions.

5. Biosynthesis and Crystallization Analysis

Research also extends to the biosynthesis of Cefprozil and its crystallization analysis. Pan et al. (2018) studied the biosynthesis of Cefprozil in an aqueous two-phase system and analyzed its crystallization, contributing to the understanding of the drug's production and purity.

6. Pharmacodynamic Assessment

Understanding the pharmacodynamics of Cefprozil, including its interaction with impurities, is critical for its effective use. Nicolau et al. (2000) conducted a pharmacodynamic assessment of Cefprozil against Streptococcus pneumoniae, which helps in determining the drug's efficacy and safety profile.

Safety And Hazards

将来の方向性

The method for impurities quantification of cefprozil monohydrate according to Ph. Eur. monograph was successfully implemented on a Thermo ScientificTM Hypersil GOLDTM aQ column . The method is suitable for drug substance impurity analysis, without any adjustment . The Thermo ScientificTM VanquishTM Core HPLC system provides excellent repeatability for retention time and peak area, as well as peak symmetry .

特性

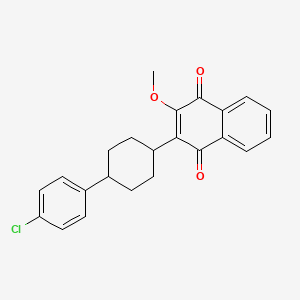

CAS番号 |

147103-93-3 |

|---|---|

製品名 |

Cefprozil Impurity C |

分子式 |

C11H11N3O3 |

分子量 |

233.23 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

2,5-Piperazinedione, 3-(aminomethylene)-6-(4-hydroxyphenyl)- |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。